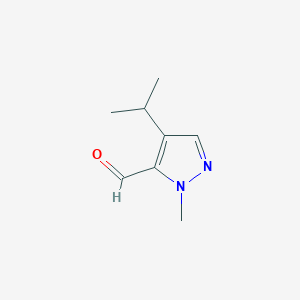

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-methyl-4-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-4-9-10(3)8(7)5-11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYLEUOTYBHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones, followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and formylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is involved in the creation of pyran-linked phthalazinone-pyrazole hybrids through a one-pot three-component reaction . This process uses substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and active methylene compounds . L-proline and ethanol have been identified as efficient catalyst and solvent for this reaction .

These synthesized compounds have demonstrated anticancer activity against lung and cervical carcinoma cell lines, with IC50 values ranging from 9.8 to 41.6 µM . Molecular modeling studies have identified crucial interactions with the target protein, and assessments of drug-likeness, molecular flexibility, complexity, and shape index suggest their potential as lead-like molecules for further biological investigations and 3D-QSAR studies .

Examples of pyran-linked phthalazinone-pyrazole hybrids synthesized using this compound include:

- 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(1-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile

- 2-Amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-(4-methyl-1H-pyrazol-5-yl)-4H-pyran-3,5-dicarbonitrile

Potential Derivatives

Based on the search results, there is potential to explore derivatives of this compound for various applications:

- 1-methyl-4-(propan-2-yl)-1H-pyrazol-5-ol: This compound, with CAS number 80511-48-4 and molecular weight 140.18, may have uses as a building block in organic synthesis .

- 1-Methyl-4-(propan-2-YL)cyclohexane-1-carbaldehyde: This compound (CID 46186304) has a molecular weight of 168.28 g/mol and a molecular formula of C11H20O .

- 1-Ethyl-2-methyl-4-(propan-2-yl)benzene: With the molecular formula C12H18 and a molecular weight of 162.27 g/mol .

Further Research

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Positional Isomerism

- 1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carbaldehyde (CAS: 154927-04-5): This positional isomer differs in the placement of the isopropyl and formyl groups (positions 5 and 3 vs. 4 and 5 in the target compound).

Ring Saturation

- 5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde (e.g., compounds in ):

The dihydropyrazole (4,5-dihydro) ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility. This structural feature is critical in modulating binding affinity to biological targets .

Functional Group Variations

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (): Substitution with phenoxy and phenyl groups enhances π-π stacking interactions, as observed in its crystal structure, where weak C–H···π interactions stabilize the lattice .

Table 1: Comparative Data for Pyrazole Carbaldehydes

Actividad Biológica

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O, which includes a pyrazole ring and an aldehyde functional group. The presence of the aldehyde group allows for potential covalent interactions with biological targets, influencing enzyme activity and receptor binding .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. This feature is crucial for modulating enzyme activities involved in metabolic pathways.

- Receptor Binding : The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to specific receptors .

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties. For example, compounds similar to this one have shown effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting potential applications in treating infections .

Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have linked these compounds to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has demonstrated significant inhibition rates against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective dose-response relationships .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound and related compounds:

| Study | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxic |

| Wei et al. | A549 | 26 | Growth Inhibition |

| Zheng et al. | A549 | 0.19 | BRAF Inhibition |

These findings suggest that structural modifications on the pyrazole scaffold can lead to enhanced biological activities, making them suitable candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazolone precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . For example, 3-methyl-1-aryl-pyrazol-5(4H)-ones are treated with the Vilsmeier reagent to yield carbaldehyde derivatives. Nucleophilic substitution reactions (e.g., replacing chloro groups with aryloxy groups using phenol and K₂CO₃ as a base) are also effective for modifying substituents .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and dihedral angles . For example, weak C–H···π interactions in crystal packing can be identified using this method .

- NMR/FT-IR : Assign peaks based on substituent effects; the aldehyde proton typically appears at ~9.8–10.2 ppm in ¹H NMR. Cross-validate with computational predictions to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole carbaldehyde synthesis?

- Methodological Answer :

- Catalyst Screening : Test bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMSO or acetonitrile) to improve nucleophilic substitution efficiency .

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during formylation steps .

- In-situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational tools are effective for analyzing the electronic properties and reactivity of this compound?

- Methodological Answer :

- Multiwfn : Perform wavefunction analysis to calculate electrostatic potential maps, electron localization functions (ELF), and Fukui indices for predicting reactive sites .

- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to simulate IR/NMR spectra and compare with experimental data .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically addressed?

- Methodological Answer :

- Dynamic Effects : Investigate restricted rotation of the isopropyl group using variable-temperature NMR to confirm conformational exchange .

- Crystallographic Validation : Resolve ambiguities by comparing experimental bond lengths/angles with X-ray data .

Q. What strategies are recommended for evaluating biological activity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like COX-2 or acetylcholinesterase. Structural analogs with halogen or methoxy substitutions often show enhanced activity .

- MIC Testing : Screen against Gram-positive/negative bacteria using broth microdilution. Correlate results with LogP values to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.